(Z)-2-(4-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-2-(4-Chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a benzylidene moiety at position 2 (substituted with a 4-chlorophenyl group), a diethylamino-methyl group at position 7, and a hydroxyl group at position 4. The compound’s design likely aims to optimize electronic and steric effects through its substituents, balancing solubility and bioactivity.
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)10-9-15-19(24)18(25-20(15)16)11-13-5-7-14(21)8-6-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFYMBJNVHXRD-WQRHYEAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Cl)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Cl)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound derived from the benzofuran family, known for its diverse biological activities. This article explores various studies that highlight its biological effects, including cytotoxicity, anti-inflammatory properties, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C21H24ClN2O3
- Molecular Weight : 406.88 g/mol
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A significant study demonstrated that derivatives of benzofuran compounds exhibit considerable cytotoxicity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that the synthesized compounds showed IC50 values in the low micromolar range, suggesting potent anti-cancer activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it significantly reduces pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in vitro. One study reported a reduction of TNF-α by 93.8% and IL-1β by 98% in macrophage cells treated with the compound, demonstrating its potential as an anti-inflammatory agent .
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of NF-κB Activation : The compound effectively suppresses NF-κB activity, which is crucial in inflammatory responses.
- Cytotoxic Mechanisms : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The benzofuran moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
Study on Cytotoxic Effects
In a study published by Mahesh and Murugan, various benzofuran derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against both A-549 and MCF-7 cell lines, with promising yields and purities .
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of benzofuran derivatives showed that treatment with these compounds significantly inhibited NO production and reduced COX enzyme activities without exhibiting cytotoxic effects on normal cells . This suggests potential therapeutic applications in managing chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s key structural features are compared below with similar benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Benzylidene Substituent Variations
The 4-chlorobenzylidene group in the target compound influences electron withdrawal and lipophilicity. Comparisons with analogs include:
Key Findings :
- Electron-donating groups (e.g., OCH₃, NMe₂) improve solubility but may reduce target binding affinity in hydrophobic pockets .
Aminoalkyl Substituent Variations
The diethylamino-methyl group at position 7 modulates solubility and steric bulk. Comparisons include:
Key Findings :
- Diethylamino groups balance solubility and lipophilicity, while bulky substituents (e.g., bis(2-methoxyethyl)) improve water solubility but may hinder target binding .
- Azepane-methyl derivatives show potent kinase inhibition, suggesting the target compound’s diethylamino group could be optimized for similar activity .
Hydroxyl Group Positioning
The 6-hydroxy group is conserved across many analogs, contributing to hydrogen bonding and metal chelation:
Key Findings :
- The 6-hydroxy group enhances bioavailability and crystallinity , critical for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
